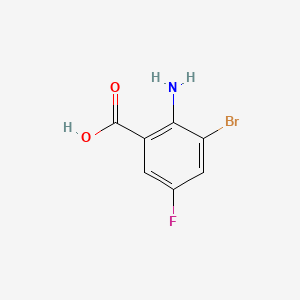

2-氨基-3-溴-5-氟苯甲酸

描述

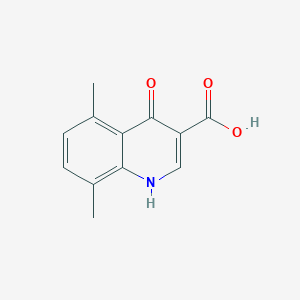

2-Amino-3-bromo-5-fluorobenzoic acid is a halogen-substituted benzoic acid derivative, which is part of a broader class of compounds that have been extensively studied due to their interesting chemical and biological properties. The compound is closely related to 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid, both of which have been analyzed for their vibrational spectra and molecular structure using various spectroscopic methods and computational techniques .

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-amino-5-fluorobenzoate, has been achieved through a series of reactions starting from 3-fluorobenzoic acid. The process involves nitrification, esterification, and hydronation, with an optimal synthesis route yielding the target product with high purity and yield . Although the exact synthesis of 2-amino-3-bromo-5-fluorobenzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and conformation of 2-amino-5-bromobenzoic acid have been studied using single-crystal X-ray diffraction, revealing the presence of multiple conformers and providing insights into the geometrical parameters of the molecule . The molecular structure is further supported by vibrational spectroscopy and density functional theory (DFT) calculations, which offer a detailed understanding of the intramolecular interactions and stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of halogen-substituted benzoic acids can be inferred from studies on similar compounds. For instance, the interaction of 2-amino-5-bromo benzoic acid with protein tyrosine kinase has been simulated, suggesting potential biological activity . Additionally, the synthesis of 3-aminoindazoles from 2-bromobenzonitriles demonstrates the reactivity of brominated aromatic compounds in palladium-catalyzed arylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-bromobenzoic acid and its derivatives have been characterized through various spectroscopic techniques, including FT-IR, Raman, and UV spectroscopy. These studies provide valuable information on the vibrational modes, electronic transitions, and thermodynamic properties at different temperatures . Theoretical calculations, such as HOMO-LUMO analysis and first-order hyperpolarizability, contribute to the understanding of the electronic properties and non-linear optical behavior of these compounds .

科学研究应用

合成和化学性质

合成技术:相关化合物的合成,如3-溴-2-氟苯甲酸,已经通过溴化、水解、重氮化和脱氨等技术以高纯度实现,突出了适用于工业规模生产的方法(Zhou Peng-peng, 2013)。

合成方法的优化:已经研究了合成衍生物如2-氨基-5-氟苯甲酸甲酯的优化方法,提供了高产率的途径,并通过各种分析技术确认了产物的结构(Yin Jian-zhong, 2010)。

在分析化学中的应用

荧光测定:2-氨基-3-溴-5-氟苯甲酸衍生物用于荧光分析次级氨基酸。这些化合物增强了反应性和荧光产量,为检测各种样品中的氨基酸提供了有效方法(K. Imai & Yoshihiko Watanabe, 1981)。

化学和区域选择性程序:该化合物的衍生物被用于化学和区域选择性的铜催化交叉偶联程序,用于氨基化溴苯甲酸。这种方法在生产N-芳基和N-烷基蒽酰氨酸衍生物方面特别有效(C. Wolf et al., 2006)。

生物医学研究

抗肿瘤性质:一些合成的2-氨基-3-溴-5-氟苯甲酸衍生物显示出作为抗癌药物的潜力。从类似氨基苯并噻唑合成的特定化合物已经表现出对胆碱酯酶和β-淀粉蛋白聚集的抑制性质,暗示了它们在治疗阿尔茨海默病中的潜在用途(Kamila Czarnecka et al., 2017)。

生物降解研究:已经研究了该化合物的类似物的生物降解能力。例如,已经分离和研究了一种能够降解3-氟苯甲酸的细菌,揭示了氟代芳香化合物的生物降解途径的见解(F. Boersma et al., 2004)。

安全和危害

The compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

属性

IUPAC Name |

2-amino-3-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCPZGBNWZMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381836 | |

| Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-5-fluorobenzoic acid | |

CAS RN |

259269-84-6 | |

| Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)